molecular formula C16H16N2O2S B2399759 5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide CAS No. 1058195-83-7

5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide

Cat. No. B2399759
CAS RN: 1058195-83-7
M. Wt: 300.38
InChI Key: VNJFUVLGNLKTFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides in good overall yields and in 80–100% purity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a phenyl group, and a thiophene group. The pyrrolidine ring is a five-membered nitrogen heterocycle . The thiophene group is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of itaconic acid and the subsequent amidation with aliphatic amines . The pyrrolidine ring in this compound can undergo various chemical reactions due to its sp3-hybridization .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 300.38. Other physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Antibacterial Agents

The pyrrolidine ring system has been investigated for its antibacterial properties. Researchers have synthesized derivatives of this compound and evaluated their activity against various bacterial strains. The presence of the thiophene moiety in the N-substituent may enhance antibacterial efficacy .

Anti-Inflammatory Activity

Pyrrolidine derivatives have shown promise as anti-inflammatory agents. The 5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide scaffold could be explored further for its potential to modulate inflammatory pathways .

Anticancer Compounds

The pyrrolidine ring system has been associated with anticancer activity. Researchers have synthesized analogs of this compound and evaluated their effects on cancer cell lines. Investigating the structure–activity relationship (SAR) and stereochemistry of these derivatives could lead to novel anticancer agents .

Neuroprotective Agents

Pyrrolidine-based compounds have been studied for their neuroprotective properties. The 5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide scaffold may offer potential in protecting neurons from oxidative stress or neurodegenerative conditions .

Enzyme Inhibitors

The pyrrolidine ring system can serve as a scaffold for enzyme inhibitors. Researchers have explored its derivatives as potential inhibitors of specific enzymes involved in disease pathways. Investigating the binding mode to enantioselective proteins could guide drug design .

Molecular Probes and Imaging Agents

Functionalized pyrrolidine derivatives can be used as molecular probes or imaging agents. By incorporating specific functional groups, researchers can tailor these compounds for specific biological targets or imaging modalities .

Future Directions

The pyrrolidine ring and the thiophene nucleus in this compound are versatile scaffolds in medicinal chemistry, and they can be used to design new compounds with different biological profiles . Therefore, future research could focus on exploring these scaffolds to develop new drug candidates.

properties

IUPAC Name

5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15-8-13(10-18(15)14-4-2-1-3-5-14)16(20)17-9-12-6-7-21-11-12/h1-7,11,13H,8-10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJFUVLGNLKTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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